![molecular formula C16H20N4O2 B2939399 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid CAS No. 1553679-50-7](/img/structure/B2939399.png)
1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of piperidine, a common heterocyclic amine, with a carboxylic acid group and a 1,2,4-triazole ring attached . Piperidine derivatives are widely used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed piperidine rings .Molecular Structure Analysis
The compound contains a piperidine ring, a 1,2,4-triazole ring, and a carboxylic acid group . The spatial orientation of substituents can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including Knoevenagel condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, isonipecotic acid, a piperidine derivative, has a molar mass of 129.16 g/mol .科学的研究の応用
Inhibitors of Soluble Epoxide Hydrolase
1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified, where the triazine heterocycle was essential for high potency and selectivity. These compounds were considered for in vivo investigation in various disease models due to their robust effects on a serum biomarker, demonstrating the compound's potential in medicinal chemistry and therapeutic applications (Thalji et al., 2013).
Antimicrobial Activity
New 1,2,4-triazol-3-one derivatives exhibited antimicrobial activity. These compounds were obtained from a multi-step synthesis involving the treatment of specific triazoles with various amines, including morpholine or piperazine nuclei, demonstrating their relevance in developing potential antimicrobial agents (Fandaklı et al., 2012).
Aurora Kinase Inhibitor
Compounds were identified that inhibit Aurora A kinase, suggesting their utility in cancer treatment. This research showcases the compound's application in oncology, highlighting its potential to contribute to cancer therapy development (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of N,S-Containing Heterocycles
The Mannich reaction was used to synthesize N,S-containing heterocycles, demonstrating the compound's versatility in organic synthesis and its potential application in creating various heterocyclic compounds (Dotsenko et al., 2012).
Hydrogen Bonding in Proton-Transfer Compounds
Research on proton-transfer compounds of 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including piperazine, provided insights into hydrogen bonding and structural features of these complexes. This study contributes to understanding the fundamental aspects of chemical bonding and structure (Smith et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
1-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-5-2-3-7-14(12)20-11-17-18-15(20)10-19-8-4-6-13(9-19)16(21)22/h2-3,5,7,11,13H,4,6,8-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEYNWBFNZMHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NN=C2CN3CCCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

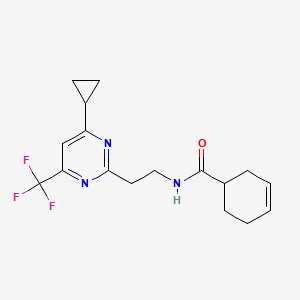


![Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2939323.png)
![4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile](/img/structure/B2939324.png)
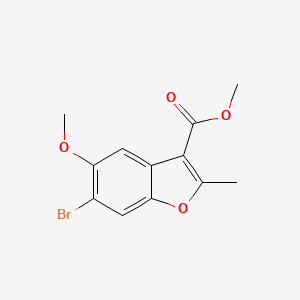
![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2939327.png)
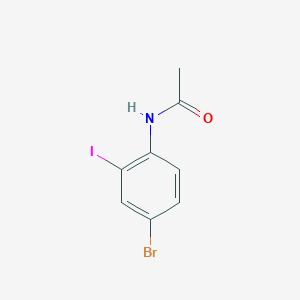
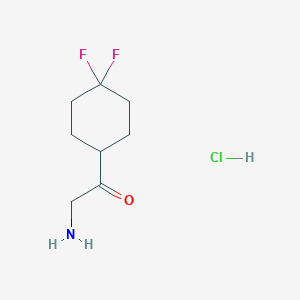
![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)
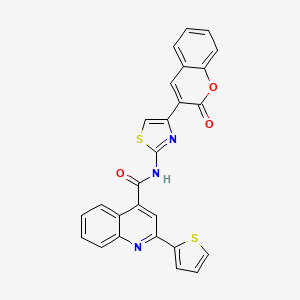
![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid](/img/structure/B2939337.png)
